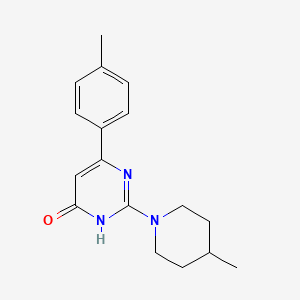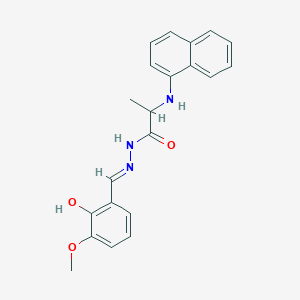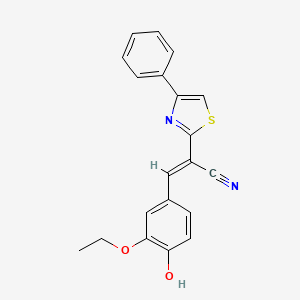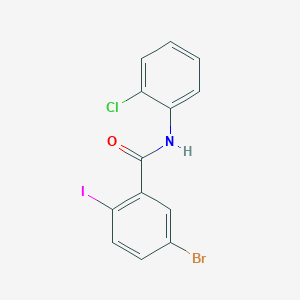
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammation. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates serine and threonine residues in target proteins, leading to their activation or inactivation. Inhibition of CK2 activity by 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide leads to the dephosphorylation of target proteins, which can result in cell death or reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide have been extensively studied in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and reduce cell proliferation. In animal models, it has been shown to reduce inflammation and improve cognitive function in neurodegenerative disorders. However, the compound has also been shown to have off-target effects on other protein kinases, which can lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in disease. It is also relatively easy to synthesize in large quantities, which makes it accessible to researchers. However, the compound has several limitations. It has off-target effects on other protein kinases, which can lead to unwanted side effects. It is also not suitable for use in clinical trials due to its toxicity and lack of specificity.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide. One direction is to optimize the compound to increase its specificity for CK2 and reduce off-target effects. Another direction is to explore its potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, the compound could be used as a tool to study the role of CK2 in other diseases, such as inflammation and metabolic disorders.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with 2-chloroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with bromine to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
The primary application of 5-bromo-N-(2-chlorophenyl)-2-iodobenzamide is in the field of medicinal chemistry. It has been extensively studied as a potent inhibitor of CK2, which is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClINO/c14-8-5-6-11(16)9(7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBQHKZWRKMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-chlorophenyl)-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)
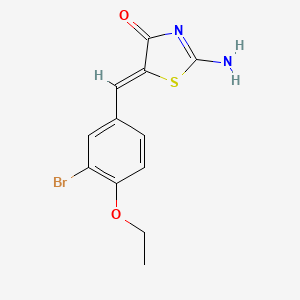
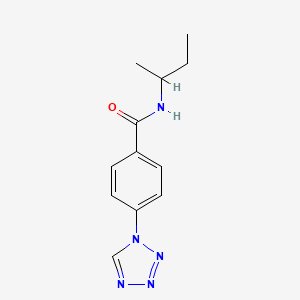
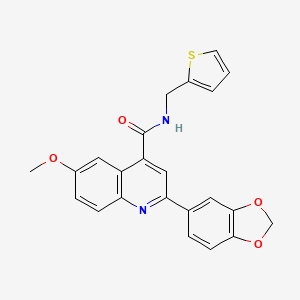
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
